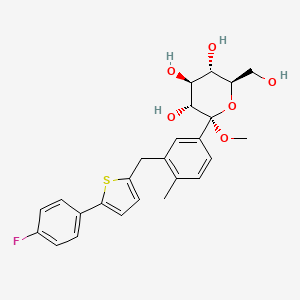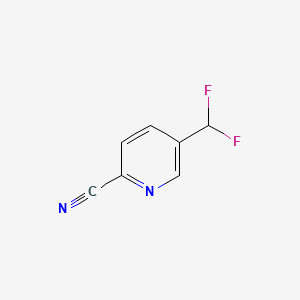
5-(Difluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . The compound is also known by other names such as 5-(Difluoromethyl)-2-pyridinecarbonitrile and 5-Difluoromethyl-pyridine-2-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates that the compound has a pyridine ring with a difluoromethyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :
- 5-(Difluoromethyl)picolinonitrile derivatives have been synthesized through various chemical reactions. For example, a unique approach to synthesizing 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines has been reported (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
Phototriggered DNA Ligation :
- Phototriggered DNA phosphoramidate ligation has been facilitated by picolinonitrile derivatives. This approach has been used to control reaction initiation and rates in nonenzymatic DNA ligation, potentially useful in studying protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).
Catalysis and Materials Science :
- The compound has been used in the synthesis of materials like metal-organic frameworks (MOFs) with applications in sensing and catalysis. For instance, a Tb-MOF with 5-(4-carboxyphenyl)picolinic acid showed promising properties for sensing rare earth ions and as a catalyst support (Xu, Wu, Dong, Zhao, Wu, Li, & Zhang, 2017).
Medicinal Chemistry and Drug Discovery :
- Derivatives of this compound have shown potential as HIV-1 reverse transcriptase inhibitors. A series of novel diaryltriazines with a picolinonitrile moiety was reported to have significant antiviral activities against various HIV-1 strains (Huang, Zhou, Kang, Li, Chen, Zhan, & Liu, 2017).
Organic Light-Emitting Diodes (OLEDs) :
- The compound has been used in the construction of efficient host materials for red phosphorescent OLEDs. For example, derivatives of 9,10-dihydroacridine and picolinonitrile have been utilized to create host materials that exhibit high external quantum efficiency (Liu, Ma, Zhang, Song, Ding, Fung, & Fan, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that difluoromethyl groups are often used in medicinal chemistry to modulate the properties of bioactive compounds .
Mode of Action
The difluoromethyl group is known to participate in various chemical reactions . For instance, the fragmentation of certain difluoromethyl-containing compounds can yield a difluoromethyl radical, which can add to other molecules, leading to various transformations .
Propiedades
IUPAC Name |
5-(difluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTITLJMBYUEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


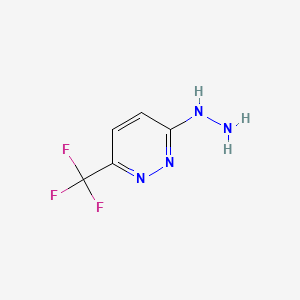
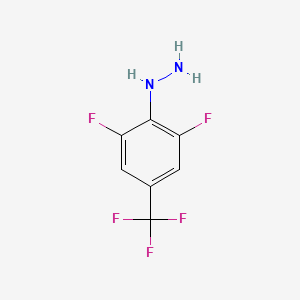
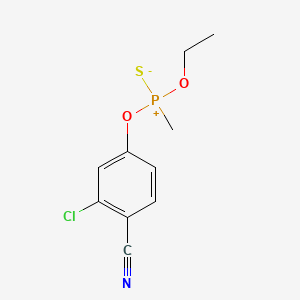
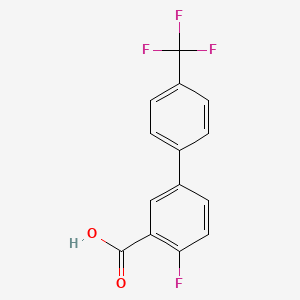
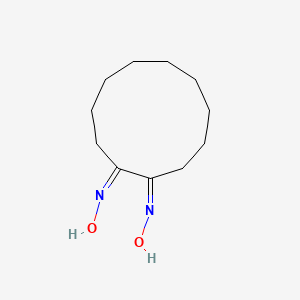


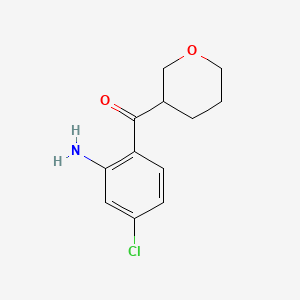
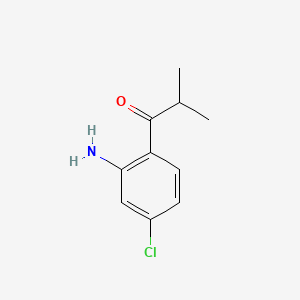
![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)
![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)
